molecular formula C11H12F3N3OS B2477267 N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 477886-39-8

N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B2477267
CAS RN: 477886-39-8
M. Wt: 291.29
InChI Key: HTTAKXCLLOMRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

The synthesis of such compounds often involves the use of organofluorine chemistry. Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various chemical reactions. For example, it can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It can also participate in the synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 3-(Trifluoromethyl)pyrazole, has a boiling point of 70 °C/2 mmHg and a melting point of 45-47 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives similar to the compound have been synthesized for biological evaluations. For example, Allan et al. (2009) synthesized a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting co-activator associated arginine methyltransferase 1 (CARM1), with thiophene analogues demonstrating superior potency compared to other heteroaryl fragments (Allan et al., 2009).

Chemical Synthesis Techniques

Efficient synthesis methods for related compounds have been developed. Prabakaran et al. (2012) demonstrated an effective synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, showcasing high yield and purity (Prabakaran et al., 2012).

Antifungal and Antimicrobial Activities

Several studies have explored the antifungal and antimicrobial activities of pyrazole carboxamide derivatives. Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and found moderate antifungal activities against phytopathogenic fungi (Wu et al., 2012). Similarly, Kamal El-Dean et al. (2015) reported the synthesis of thieno[2,3-c]pyrazole compounds with significant antibacterial and anti-inflammatory properties (Kamal El-Dean et al., 2015).

Novel Applications and Synthesis

Novel applications and methods of synthesis for related compounds have been explored. Aly (2016) described a method for synthesizing heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation, showing moderate to high antimicrobial activity against various microorganisms (Aly, 2016).

Advanced Chemical Characterization

In-depth chemical characterization of these compounds has been conducted. McLaughlin et al. (2016) provided extensive analytical characterization of a related compound, highlighting the importance of correct identification in research chemicals (McLaughlin et al., 2016).

properties

IUPAC Name

1-methyl-N-propan-2-yl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3OS/c1-5(2)15-9(18)7-4-6-8(11(12,13)14)16-17(3)10(6)19-7/h4-5H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTAKXCLLOMRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.